1-Methylbutyl 2-pyridyl ketone
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Description
1-Methylbutyl 2-pyridyl ketone is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
Ketone bodies, such as 1-Methylbutyl 2-pyridyl ketone, are interwoven with crucial mammalian metabolic pathways such as beta-oxidation (fatty acid oxidation), the tricarboxylic acid cycle (TCA), gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols .
Result of Action
Biochemical Analysis
Biochemical Properties
1-Methylbutyl 2-pyridyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules and natural products. It interacts with enzymes such as lithiopyridine, which facilitates the formation of 2-pyridyl ketones through Br/Li exchange reactions . These interactions are crucial for the synthesis of chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands used in asymmetric catalysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins involved in these pathways, leading to changes in cellular behavior. The compound’s impact on cell signaling pathways can result in altered gene expression and metabolic flux, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to target enzymes, altering their activity and subsequently affecting downstream signaling pathways. This binding interaction can result in changes in gene expression and protein function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. Higher doses can lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic pathways. It is essential to determine the optimal dosage to minimize toxicity while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid oxidation and the tricarboxylic acid cycle. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining energy homeostasis and supporting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, influencing cellular processes and metabolic pathways .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s activity and its interactions with target biomolecules .
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSWDPXYMIGUQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641993 |
Source
|
Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855377-39-8 |
Source
|
Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.